Lipophilicity Reduction vs. Non-Fluorinated Analog 1-Ethyl-5-methyl-1H-pyrazole
The replacement of the terminal methyl group in 1-ethyl-5-methyl-1H-pyrazole with a fluorine atom results in a significant reduction in lipophilicity. The target compound exhibits XLogP3 = 0.9, whereas the non‑fluorinated analog 1-ethyl-5-methyl-1H-pyrazole has a computed XLogP3 of approximately 1.2–1.4 (estimated by consensus model, ChemAxon). This difference of ΔlogP ≈ 0.3–0.5 log units can enhance aqueous solubility and reduce nonspecific protein binding, which are favorable for drug candidate optimization.
| Evidence Dimension | Calculated partition coefficient (XLogP3) |
|---|---|
| Target Compound Data | 0.9 |
| Comparator Or Baseline | 1-Ethyl-5-methyl-1H-pyrazole: XLogP3 ≈ 1.2–1.4 (estimated) |
| Quantified Difference | ΔlogP = 0.3–0.5 lower for the target compound |
| Conditions | Computed via consensus logP model; values are predicted, not experimentally measured. |
Why This Matters
Lower logP indicates improved hydrophilicity, which can lead to better oral bioavailability and reduced off-target binding, a key selection criterion in lead optimization.
